molecular formula C10H15BrN2O2S B13918799 5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide

5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide

Cat. No.: B13918799
M. Wt: 307.21 g/mol
InChI Key: ZDRZLLHFNCNTEQ-UHFFFAOYSA-N
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Description

5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide is an organic compound with the molecular formula C10H14BrN2O2S. This compound is characterized by the presence of an amino group, a bromine atom, and a tert-butyl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide typically involves the bromination of 5-amino-N-(tert-butyl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. The sulfonamide group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chloro-N-(tert-butyl)benzenesulfonamide
  • 5-amino-2-fluoro-N-(tert-butyl)benzenesulfonamide
  • 5-amino-2-iodo-N-(tert-butyl)benzenesulfonamide

Uniqueness

5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H15BrN2O2S

Molecular Weight

307.21 g/mol

IUPAC Name

5-amino-2-bromo-N-tert-butylbenzenesulfonamide

InChI

InChI=1S/C10H15BrN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3

InChI Key

ZDRZLLHFNCNTEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)Br

Origin of Product

United States

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